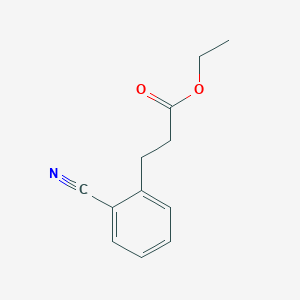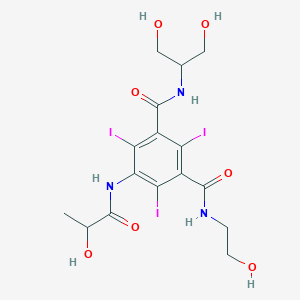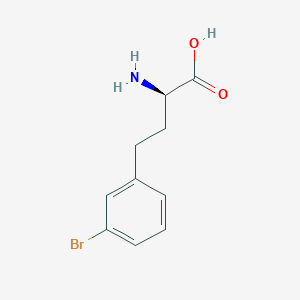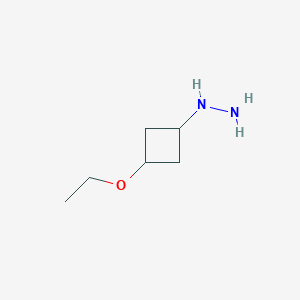
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxyphenoxy group, and a phenylmethoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Hydroxy-8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung der Grundstruktur: Dies beinhaltet die Reaktion eines geeigneten Ausgangsmaterials mit Reagenzien, die die Hydroxy-, Methoxyphenoxy- und Phenylmethoxygruppen einführen.
Funktionsgruppenmodifikationen:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen zu erleichtern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Hydroxy-8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Die Methoxy- und Phenoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene oder Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antitumoraler Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Hydroxy-8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Diese Verbindung kann ihre Wirkungen ausüben durch:
Bindung an spezifische Rezeptoren: Modulation der Aktivität von Enzymen oder Rezeptoren, die an Krankheitswegen beteiligt sind.
Veränderung zellulärer Prozesse: Beeinflussung von Prozessen wie Zellproliferation, Apoptose oder Signaltransduktion.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in disease pathways.
Altering cellular processes: Affecting processes such as cell proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-8-(4-Methoxyphenoxy)octanal: Teilt eine ähnliche Grundstruktur, unterscheidet sich jedoch in den funktionellen Gruppen.
3,4-Dihydrocarbostyril-Derivate: Besitzen ähnliche biologische Aktivitäten, jedoch unterschiedliche strukturelle Merkmale.
Einzigartigkeit
2-Hydroxy-8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-on ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23,25H,7-8,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZDDXOHLXIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(=O)C(C)C(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
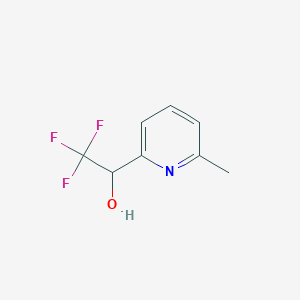
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)

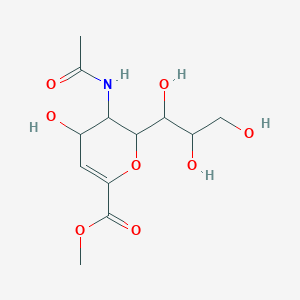

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
